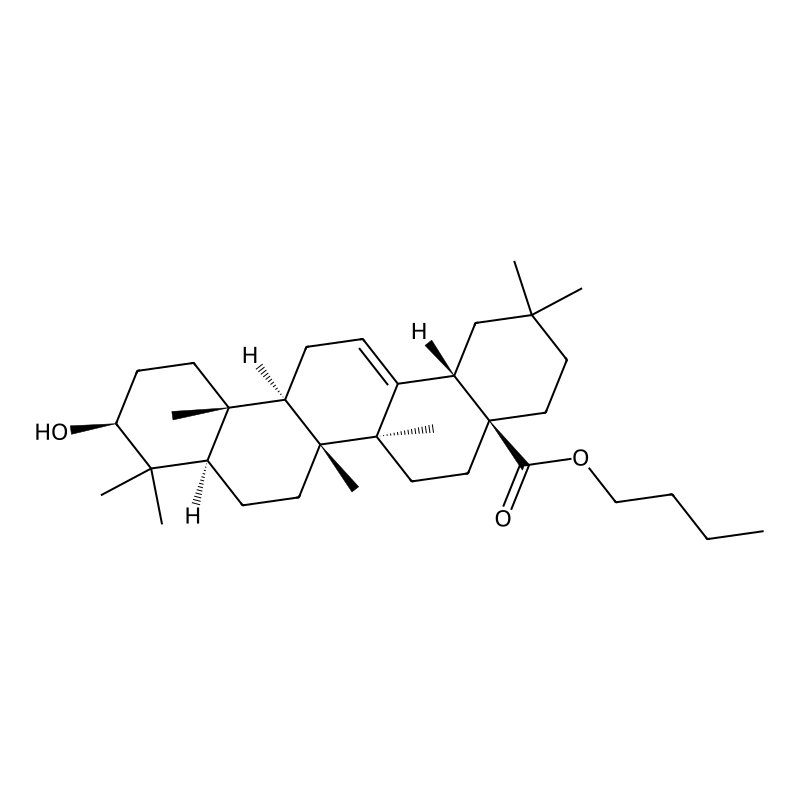

Butyl oleanolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Anti-inflammatory and Liver Protective Effects

Butyl oleanolate exhibits anti-inflammatory properties. Studies have shown its ability to reduce inflammation in various cell models and animal studies [1]. It may also offer protection against liver damage. Research suggests that butyl oleanolate can help prevent liver fibrosis, a condition characterized by excessive scar tissue formation in the liver [2].

[1] Protective effects of butyl oleanolate on lipopolysaccharide-induced acute lung injury in mice through modulation of the TLR4/NF-κB signaling pathway ()[2] Butyl oleanolate prevents liver fibrosis by inhibiting TGF-β1/Smad signaling pathway in vivo and in vitro. ()

Butyl oleanolate is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. This compound is characterized by the esterification of oleanolic acid with butanol, enhancing its solubility and bioavailability. Oleanolic acid itself has been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. Butyl oleanolate retains many of these beneficial properties while potentially exhibiting improved therapeutic efficacy due to its modified structure.

Research indicates that butyl oleanolate exhibits significant biological activities similar to those of its parent compound, oleanolic acid. Key biological activities include:

- Antioxidant Activity: It effectively scavenges free radicals and inhibits lipid peroxidation, contributing to cellular protection against oxidative stress .

- Anti-inflammatory Effects: Butyl oleanolate may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

- Anticancer Properties: Studies suggest that it can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Hepatoprotective Effects: Like oleanolic acid, butyl oleanolate has shown potential in protecting liver cells from damage caused by toxins .

The synthesis of butyl oleanolate typically involves the esterification of oleanolic acid with butanol. This reaction can be catalyzed by acids such as sulfuric acid or through enzyme-mediated processes. The general steps are as follows:

- Reactants Preparation: Oleanolic acid and butanol are mixed in a suitable solvent.

- Catalysis: An acid catalyst is added to facilitate the esterification process.

- Heating: The mixture is heated under reflux conditions to promote the reaction.

- Purification: The resulting butyl oleanolate is purified through techniques such as recrystallization or chromatography.

Butyl oleanolate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it can be developed into therapeutic agents for chronic diseases such as cancer and liver disorders.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: As a natural preservative, it may be used to enhance the shelf life of food products by preventing oxidation.

Butyl oleanolate shares similarities with several other compounds derived from oleanolic acid or structurally related triterpenoids. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Oleanolic Acid | Pentacyclic triterpenoid | Antioxidant, anti-inflammatory | Parent compound |

| Ursolic Acid | Pentacyclic triterpenoid | Anti-cancer, anti-diabetic | Exhibits stronger anti-diabetic effects |

| Glycyrrhetinic Acid | Pentacyclic triterpenoid | Anti-inflammatory | Derived from licorice root |

| Betulinic Acid | Pentacyclic triterpenoid | Antiviral, anti-cancer | Notable for antiviral properties |

| 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid | Synthetic derivative | Potent anticancer agent | Over 200,000 times more potent than oleanolic acid |

Butyl oleanolate stands out due to its enhanced solubility and potential for improved bioavailability compared to its parent compound and other derivatives. Its unique structure allows for diverse applications while retaining the beneficial properties associated with triterpenoids.

Butyl oleanolate represents a significant derivative of oleanolic acid, a pentacyclic triterpene compound widely distributed in natural sources [8]. The synthesis of butyl oleanolate involves strategic modification of oleanolic acid through derivatization approaches that target specific functional groups within the molecular structure [8]. These synthetic methodologies have gained considerable attention due to their potential to enhance the biological activity and physicochemical properties of the parent compound [9].

Derivatization Strategies for Oleanolic Acid: Acetylation and Esterification

The derivatization of oleanolic acid employs two primary strategies: acetylation of the hydroxyl group at the C-3 position and esterification of the carboxyl group at the C-28 position [9] [10]. These modifications are essential for creating butyl oleanolate and other functionally enhanced derivatives with improved solubility and bioavailability characteristics [11].

C-3 Hydroxyl Group Acetylation Techniques

The acetylation of the C-3 hydroxyl group in oleanolic acid represents a fundamental transformation in the synthesis of modified triterpene derivatives [9] [13]. The acetylation process typically involves the use of acetic anhydride in the presence of pyridine as both solvent and base [9] [13]. Research demonstrates that the 3-hydroxyl group can be acylated with acid anhydrides in pyridine at either room temperature or elevated temperatures [13].

The standard acetylation procedure involves adding acetic anhydride dropwise to a cooled solution of oleanolic acid in dried pyridine, followed by stirring at room temperature for extended periods [13]. Alternative conditions include the use of acetic anhydride in pyridine with 4-dimethylaminopyridine as a catalyst, or in refluxing pyridine or toluene with 4-dimethylaminopyridine [13]. The reaction can also be performed in dichloromethane under appropriate conditions [13].

Modified acetylation procedures have been developed to avoid the use of toxic pyridine [9]. These methods involve heating a saturated solution of triterpene in acetic anhydride for 15 minutes, followed by immediate filtration and crystallization [9]. An alternative approach involves heating the solution for 15 minutes, then pouring it into water, filtering, washing, and drying the product [9].

The acetylation reaction demonstrates high efficiency, with yields typically exceeding 90% under optimized conditions [9] [13]. The introduction of acetyl groups significantly affects the melting point of the resulting compounds, with most acetylated derivatives showing increased melting points compared to their non-acetylated counterparts [9].

C-28 Carboxyl Group Esterification with n-Butanol

The esterification of the C-28 carboxyl group with n-butanol represents the key step in butyl oleanolate synthesis [4] [15]. This transformation converts the carboxylic acid functionality into a butyl ester, significantly altering the compound's physicochemical properties [4] [15].

The esterification reaction follows the classical Fischer esterification mechanism, involving the condensation of the carboxylic acid with n-butanol in the presence of an acid catalyst [4] [15]. The reaction is thermodynamically controlled and requires optimization of reaction conditions to achieve high yields [15] [21].

Research on oleic acid esterification with butanol provides valuable insights applicable to oleanolic acid esterification [4]. Studies demonstrate that optimal conditions for butyl ester formation include a molar ratio of 1:6 (acid to butanol), reaction temperature of 80°C, and 1% by weight sulfuric acid catalyst, achieving yields of approximately 92.3% after 6 hours of reaction time [4].

The esterification process can be enhanced through various approaches, including the use of excess alcohol to drive the equilibrium toward ester formation [4] [15]. The removal of water formed during the reaction through azeotropic distillation or the use of molecular sieves can further improve reaction yields [15].

Catalytic Approaches in Ester Synthesis

The catalytic systems employed in ester synthesis play a crucial role in determining reaction efficiency, selectivity, and environmental impact [16] [17]. Two primary catalytic approaches have been extensively studied for ester formation: acid-catalyzed esterification using sulfuric acid and solvent-free synthesis with ionic liquid catalysts [16] [17] [18].

Acid-Catalyzed Esterification Using Sulfuric Acid

Sulfuric acid represents the most widely used catalyst for esterification reactions due to its high catalytic activity and cost-effectiveness [4] [15]. The mechanism of acid-catalyzed esterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the alcohol [35] [36].

Studies on oleic acid esterification demonstrate that concentrated sulfuric acid achieves superior catalytic performance compared to other acid catalysts [15]. When catalyzed by concentrated sulfuric acid at 60°C, the esterification of oleic acid with methanol reaches approximately 73% conversion within one hour and exceeds 90% conversion after three hours of reaction time [15].

The effectiveness of sulfuric acid catalysis is attributed to its strong Brønsted acidity, which facilitates both the activation of the carboxyl group and the formation of a good leaving group during the elimination step [15] [35]. The acid catalyst also helps in the proton transfer steps that are essential for the overall reaction mechanism [35] [36].

Comparative studies reveal that sulfuric acid outperforms other catalysts such as sodium hydroxide and sulfamic acid in terms of both reaction rate and final conversion [15]. However, the corrosive nature of sulfuric acid presents challenges for industrial applications, particularly regarding equipment corrosion during prolonged use [15].

The optimization of sulfuric acid concentration is critical for achieving maximum catalytic efficiency [15] [27]. Research indicates that catalyst loadings of 1-5% by weight relative to the carboxylic acid provide optimal results, with higher concentrations not necessarily improving conversion rates [15] [27].

Solvent-Free Synthesis with Ionic Liquid Catalysts

Ionic liquid catalysts have emerged as environmentally friendly alternatives to traditional acid catalysts for esterification reactions [16] [17] [18]. These catalysts offer several advantages, including negligible vapor pressure, thermal stability, and the ability to function as both catalyst and solvent [17] [18].

Dicationic ionic liquids have demonstrated exceptional performance in esterification processes, offering benefits such as perfect yield, rapid reaction times, and environmentally friendly characteristics [16]. Research shows that adipate-based dicationic ionic liquids can achieve 96% conversion in esterification reactions within 20 minutes at ambient temperature [16].

The mechanism of ionic liquid-catalyzed esterification involves the interaction of acidic sites within the ionic liquid structure with the reactants [17] [19]. Brønsted acidic ionic liquids with sulfonic acid functionalities show particularly high activity and good reusability [18] [19].

Studies on chitosan-supported ionic liquid catalysts demonstrate superior catalytic activity and substrate tolerance [17]. The 6-carbon chain ionic liquid incorporated into chitosan shows the best performance among various chain lengths tested [17]. These heterogeneous catalytic systems can be easily removed from reaction mixtures through simple filtration and exhibit excellent reusability, maintaining high catalytic activity over 10 catalytic cycles [17].

Polyoxometalate-based ionic liquids represent another class of efficient catalysts for esterification reactions [18]. These catalysts demonstrate higher activity and yield compared to conventional systems and can be reused after water removal [18].

The advantages of ionic liquid catalysts include the elimination of volatile organic solvents, reduced corrosion problems, easy product separation, and the ability to control acidity by modifying the ionic liquid structure [18] [19]. The ionic liquid and water formed during esterification create separate phases, allowing convenient product separation [18].

Optimization of Reaction Conditions

The optimization of reaction conditions is essential for achieving high yields and selectivity in butyl oleanolate synthesis [21] [27] [29]. Key parameters that require careful control include temperature, reaction time, reactant ratios, and catalyst concentration [21] [27] [29].

Temperature and Time Dependency in Ester Formation

Temperature plays a critical role in esterification reactions, affecting both reaction rate and equilibrium position [21] [27] [29]. Studies on esterification kinetics demonstrate that increasing temperature accelerates the reaction rate but may also lead to side reactions and product degradation [21] [27].

Research on glycerol esterification with oleic acid reveals that conversion increases significantly with temperature [27]. At 100°C, conversion reaches approximately 37%, while at 160°C, conversion increases to 86.7% under similar conditions [27]. The optimal temperature for many esterification reactions typically ranges between 80-160°C, depending on the specific reactants and catalyst system [21] [27].

The relationship between temperature and reaction rate follows Arrhenius kinetics, with higher temperatures providing increased kinetic energy for successful molecular collisions [27]. However, excessive temperatures may lead to catalyst deactivation, substrate decomposition, or unwanted side reactions [21] [27].

Time dependency studies show that esterification reactions generally reach maximum conversion within 4-8 hours under optimized conditions [27] [29]. Extended reaction times beyond the optimal period do not significantly improve yields and may lead to product degradation or equilibrium shifts [27].

For oleic acid esterification at 160°C with 5% catalyst loading, maximum conversion is achieved within 4 hours, with 80% conversion obtained at this time point [27]. Prolonging the reaction to 8 hours increases conversion to 88.2% but with diminishing returns on additional reaction time [27].

The temperature-time relationship can be optimized through kinetic modeling and statistical approaches [29]. Research demonstrates that reaction conditions can be systematically optimized using design of experiments methodologies to identify optimal temperature-time combinations [29].

Purification Strategies for High-Yield Isolation

The purification of butyl oleanolate requires sophisticated strategies to achieve high yields and purity [24] [25] [28]. Several purification techniques have been developed specifically for triterpene esters, including chromatographic separation, crystallization, and extraction methods [24] [25] [28].

Column chromatography represents the most widely used purification method for triterpene derivatives [24] [25]. Silica gel chromatography with petroleum ether-ethyl acetate gradient elution systems provides effective separation of target compounds from reaction mixtures [24] [25]. The typical solvent systems range from 20:1 to 1:1 petroleum ether to ethyl acetate ratios, depending on the polarity of the target compound [25].

pH-zone-refining countercurrent chromatography has emerged as an efficient method for the preparative separation of triterpene acids and their derivatives [25] [28]. This technique utilizes biphasic solvent systems composed of n-hexane, dichloromethane, methanol, and water in optimized ratios [25] [28]. The addition of trifluoroacetic acid as a retainer and ammonia as an eluter enables effective separation with high purity [25] [28].

Research demonstrates that pH-zone-refining countercurrent chromatography can achieve purities exceeding 99% for oleanolic acid derivatives [25] [28]. From 100 mg of crude extract, this method can yield 38.56 mg of oleanolic acid with 99.01% purity [25] [28].

Crystallization techniques provide an alternative purification approach, particularly for compounds with favorable crystallization properties [9] [24]. Ethanol crystallization is commonly employed for triterpene derivatives, with some compounds requiring precipitation with water from ethanol solutions [9].

Extraction-based purification methods utilize the differential solubility of target compounds in various solvent systems [24]. n-Butanol extraction has shown high efficiency for oleanolic acid recovery, with Hildebrand solubility parameters closely matching those of the target compound [24].

The choice of purification strategy depends on several factors, including the scale of synthesis, required purity, and economic considerations [24] [25]. For research-scale synthesis, column chromatography provides adequate purification, while industrial applications may require more efficient and scalable methods such as countercurrent chromatography [25] [28].

Advanced purification techniques include the use of ionic liquid-based extraction systems, which offer environmental advantages and high selectivity [24]. These systems can be optimized for specific triterpene derivatives and provide excellent recovery rates with minimal environmental impact [24].

The development of integrated purification strategies that combine multiple techniques has shown promise for achieving both high yields and exceptional purity [24] [25]. These approaches typically involve initial rough separation followed by fine purification using complementary methods [24] [25].

Polymorphism in Butyl Oleanolate

Butyl oleanolate, the butyl ester derivative of oleanolic acid, exhibits a fascinating polymorphic phenomenon that has been comprehensively studied through advanced crystallographic techniques [1] [2]. Two distinct polymorphic forms have been definitively characterized, each displaying unique structural arrangements and thermodynamic properties. The polymorphic relationship between these forms provides valuable insights into the molecular assembly modes of triterpene esters and their influence on crystal stability.

The existence of multiple polymorphs in butyl oleanolate was initially discovered through systematic polymorph screening experiments, where the crystalline P2₁ form was dissolved in various solvents including ethyl acetate, ethanol, 2-propanol, and dimethylsulfoxide [1]. Powder X-ray diffraction analysis revealed that all experimental powder patterns were identical but differed significantly from the simulated diffractogram of the P2₁ single-crystal structure, indicating the formation of a new crystalline phase. This discovery led to extensive crystallization experiments from dimethylformamide, which eventually yielded single crystals suitable for X-ray diffraction analysis.

Layered vs. Helical Polymorphic Forms

The two polymorphic forms of butyl oleanolate exhibit fundamentally different molecular arrangements, designated as P2₁-but-OA (layered form) and R3-but-OA (helical form) [1]. The layered polymorph crystallizes in the monoclinic P2₁ space group and represents the thermodynamically preferred phase, while the helical polymorph belongs to the high-symmetry trigonal R3 space group and constitutes the metastable form.

Layered Form (P2₁-but-OA):

The layered polymorph exhibits a classical triterpene assembly pattern where molecules organize into flat head-to-head ribbons (Rb^HH^) that subsequently assemble head-to-tail into extended layered structures [1]. In this arrangement, the hydroxyl O3-H group is buried within the hydrophobic interior of the layer, effectively preventing the formation of strong intermolecular hydrogen bonds. The crystal structure is stabilized primarily through van der Waals interactions and weak C-H···O hydrogen bonds between the carbonyl O28 atom and CH₂ groups of the triterpene core.

Helical Form (R3-but-OA):

The helical polymorph presents a remarkable alternative aggregation mode where triterpenes organize into propeller-like helical chains stabilized by strong O-H···O hydrogen bonds [1]. The asymmetric unit contains two symmetry-independent molecules (A and B), which form separate three-fold screw axes (3₂ and 3₁, respectively). These molecules create propeller-like helices where the hydroxyl O3 groups are positioned at the core of the helix, while the triterpene backbones extend outward forming the blades of the propeller structure.

The helical architecture arises through a unique combination of hydrogen bonding and van der Waals interactions. Each helix blade consists of head-to-head organized molecules related by translation along the helix axis, with a unit cell parameter c of approximately 7.3 Å [1]. The three-dimensional structure emerges through van der Waals interactions between ribbons of adjacent propeller-like helices, leading to the formation of A/B ribbon dimers with ribbons organized head-to-tail.

Monotropic Relationship Between Phases

Extensive thermodynamic analysis using differential scanning calorimetry has established that the two polymorphic forms of butyl oleanolate are related monotropically [1]. The monotropic relationship indicates that one form is thermodynamically stable across all temperatures below the melting point, while the other remains metastable.

The thermodynamically preferred P2₁ polymorph exhibits a melting point of 146.3°C with a heat of fusion of 24.8 kJ/mol [1]. In contrast, the metastable R3 phase demonstrates a lower melting point of 126.7°C (T_onset = 121.9°C) with a heat of fusion of 23.4 kJ/mol. According to the established "heat of fusion rule," these thermodynamic parameters confirm the monotropic relationship between the polymorphs.

Slurry experiments provide additional confirmation of the thermodynamic stability hierarchy. When the R3-but-OA phase is subjected to slurry conditions, it undergoes transformation into the P2₁-but-OA polymorph within two weeks, demonstrating the inherent thermodynamic preference for the layered structure [1]. This transformation behavior is consistent with the principle that metastable forms tend to convert to more stable arrangements when provided with sufficient time and appropriate conditions.

Single-Crystal X-ray Diffraction Analysis

Comprehensive single-crystal X-ray diffraction studies have been conducted to elucidate the detailed structural features of both polymorphic forms [1]. Data collection was performed at 130 K using an Oxford Diffraction SuperNova Dual diffractometer equipped with high-flux microfocus Nova CuKα radiation (λ = 1.5418 Å). The diffraction data were processed using CrysAlis Pro software, and the structures were solved by direct methods with SIR2014 and refined by full-matrix least squares on F² with SHELX2014.

Crystallographic Parameters:

| Parameter | P2₁-but-OA (Layered) | R3-but-OA (Helical) |

|---|---|---|

| Space Group | P2₁ | R3 |

| Crystal System | Monoclinic | Trigonal |

| Asymmetric Unit | 1 molecule | 2 molecules (A and B) |

| Packing Coefficient | 68.1 | 67.2 |

| Melting Point (°C) | 146.3 | 126.7 |

| Heat of Fusion (kJ/mol) | 24.8 | 23.4 |

The refinement procedures followed standard crystallographic protocols with all non-hydrogen atoms refined anisotropically. Carbon-bound hydrogen atoms were included in calculated positions and refined as riding on their corresponding carbon atoms with appropriate thermal parameters. The hydrogen atoms of hydroxyl groups were located in difference electron-density maps and constrained to ideal positions with O-H distances of 0.84 Å.

Notably, the ester group of one symmetry-independent molecule in the R3-but-OA structure exhibits disorder, which was modeled using appropriate geometric restraints (DFIX commands) and thermal parameter constraints (EADP commands) [1]. This disorder reflects the conformational flexibility of the butyl substituent in the helical packing arrangement.

Hydrogen Bonding Networks in Helical Aggregates

The helical polymorph of butyl oleanolate exhibits a sophisticated hydrogen bonding network that serves as the primary driving force for the formation of propeller-like chains [1]. The hydrogen bonding geometry has been precisely characterized through single-crystal X-ray diffraction analysis, revealing two distinct O-H···O interactions corresponding to the two symmetry-independent molecules in the asymmetric unit.

Hydrogen Bond Parameters:

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O3A—H3A1···O3A^i^ | 0.84 | 2.30 | 3.115(4) | 164 |

| O3B—H3B1···O3B^ii^ | 0.84 | 2.06 | 2.878(4) | 163 |

Symmetry codes: (i) −y + 2/3, x − y + 1/3, z + 1/3; (ii) −y + 4/3, x − y + 2/3, z − 1/3

These hydrogen bonds connect successive molecules along the helical chains with the hydroxyl groups positioned at the core of each helix. The geometry of these interactions falls within the typical range for strong O-H···O hydrogen bonds in organic crystals, with donor-acceptor distances between 2.878 and 3.115 Å and angles ranging from 163° to 164°. The consistent geometry across both symmetry-independent molecules indicates a highly organized hydrogen bonding pattern that maintains the helical integrity.

The hydrogen bonding network in the helical form represents a departure from the typical behavior observed in triterpene ester crystals, where O-H groups are commonly buried in hydrophobic environments and do not participate in strong intermolecular interactions [1]. This unique arrangement contributes to the metastable nature of the helical polymorph, as the energy penalty associated with exposing polar groups to form hydrogen bonds is partially offset by the favorable electrostatic interactions.

The intermolecular interaction energy calculations reveal that the O-H···O hydrogen bonds have energies of −25.8 kJ/mol (molecule A) and −24.4 kJ/mol (molecule B) [1]. Remarkably, these values are approximately 30 kJ/mol less than the interaction energies between molecules within the Rb^HH^ ribbons, indicating that while hydrogen bonding is present, it is not the dominant stabilizing force in the crystal structure.

van der Waals Interactions in Layered Structures

The layered polymorph of butyl oleanolate exemplifies the dominance of van der Waals interactions in triterpene ester crystal structures [1]. In this arrangement, the hydroxyl O3-H groups are strategically buried within the hydrophobic interior of the layers, effectively preventing their participation in strong intermolecular hydrogen bonding. Instead, the crystal structure is stabilized through an extensive network of van der Waals forces and weak C-H···O interactions.

The layered architecture emerges through the organization of flat Rb^HH^ ribbons in a head-to-tail arrangement. Within these ribbons, triterpene molecules are related by simple translation, creating extended linear arrays with optimal van der Waals contact between adjacent molecules. The ribbon assembly is further supported by weak C-H···O hydrogen bonds between the carbonyl O28 atom and methyl groups of the triterpene core.

Interaction Energy Analysis:

| Interaction Type | Energy (kJ/mol) | Dominant Component |

|---|---|---|

| Within Rb^HH^ ribbon | −51 | Dispersion |

| Between ribbons in layer | −44 to −42 | Dispersion |

| Interlayer interactions | −19 to −12 | Dispersion |

The most energetically favorable interactions occur between molecules within the Rb^HH^ ribbons, with stabilization energies of approximately −51 kJ/mol dominated by dispersive forces [1]. These interactions represent the fundamental building blocks of the crystal structure and demonstrate the effectiveness of triterpene molecular complementarity in maximizing van der Waals contacts.

The interlayer interactions, while weaker than intraribbon forces, provide essential three-dimensional stability to the crystal structure. The packing coefficient of 68.1 for the layered polymorph indicates highly efficient space filling with no detectable voids, reflecting the optimal organization of molecular volume under van der Waals-driven assembly [1].

The dominance of van der Waals interactions in the layered structure explains its thermodynamic preference over the hydrogen-bonded helical form. The dispersive forces provide consistent and cooperative stabilization throughout the crystal, whereas the hydrogen bonding in the helical structure, while locally strong, does not compensate for the less efficient overall packing arrangement.

Powder X-ray Diffraction (PXRD) Patterns of Polymorphs

Powder X-ray diffraction analysis has played a crucial role in the identification, characterization, and phase purity assessment of butyl oleanolate polymorphs [1]. The technique has proven particularly valuable for distinguishing between the two polymorphic forms and monitoring phase transformations under various conditions.

The initial discovery of the helical polymorph was made possible through systematic PXRD screening of recrystallized samples from different solvents. When the known P2₁ form was dissolved in various organic solvents and allowed to recrystallize under ambient conditions, the resulting powder patterns were consistently identical to each other but markedly different from the simulated diffractogram of the P2₁ single-crystal structure [1]. This observation provided the first clear evidence for the existence of a new polymorphic phase.

PXRD data were collected using a Bruker AXS D2 Phaser diffractometer equipped with Cu Kα radiation, operating at 30 kV and 10 mA [1]. Samples were ground using a mortar and pestle and mounted in steel holders with 25 mm diameter and 1 mm depth. Measurements were performed with a 2θ range between 5−35°, a step size of 0.02°, and a counting rate of 2 s/step, with samples spinning at 30 rpm to ensure random orientation.

The simulated powder diffraction pattern based on the R3 single-crystal structure perfectly matched the experimental patterns obtained during screening experiments, confirming that the new phase corresponds to the helical polymorph [1]. This correlation between experimental and calculated patterns validates both the crystal structure determination and the phase identification methodology.

PXRD Applications in Polymorph Studies:

Phase Identification: PXRD patterns serve as unique fingerprints for each polymorphic form, enabling rapid identification and discrimination between phases.

Purity Assessment: The technique allows for quantitative assessment of phase purity and detection of polymorphic mixtures below single-crystal sensitivity limits.

Transformation Monitoring: PXRD provides real-time monitoring of solid-state phase transformations, as demonstrated in slurry experiments where the R3 phase converts to the P2₁ form.

Thermal Analysis Support: Combined with differential scanning calorimetry, PXRD analysis confirms phase changes observed during thermal events, particularly crystallization and melting processes.

The powder diffraction patterns also reveal important information about the crystallite quality and preferred orientation effects. The helical polymorph consistently produces well-defined, sharp diffraction peaks, indicating good crystalline order despite its metastable nature [1]. The absence of significant peak broadening suggests that crystallite size effects are minimal, and the randomly oriented powder samples effectively eliminate preferred orientation artifacts.

Furthermore, PXRD analysis has been instrumental in characterizing the amorphous form of butyl oleanolate obtained directly after synthesis [1]. The amorphous material exhibits the characteristic broad, diffuse scattering pattern typical of non-crystalline solids, with no sharp Bragg reflections. Upon thermal treatment, this amorphous phase undergoes crystallization to the thermodynamically stable P2₁ polymorph, as confirmed by the appearance of the characteristic sharp diffraction peaks in the powder pattern.